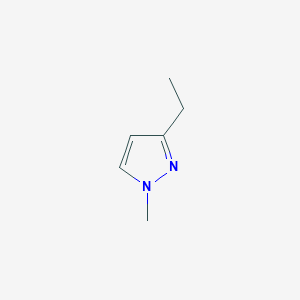
Benzalhippuric acid
Descripción general
Descripción
Benzalhippuric acid is an organic compound with the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.2793 g/mol . It is a derivative of hippuric acid, where the benzoyl group is replaced by a benzal group. This compound is known for its crystalline structure and is used in various chemical and biological applications.
Aplicaciones Científicas De Investigación
Benzalhippuric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemicals and as an intermediate in industrial processes.
Direcciones Futuras
While specific future directions for Benzalhippuric acid are not mentioned in the available resources, there are ongoing research and developments in the field of chemistry and pharmacology. For instance, there is a growing interest in the development of controlled drug delivery systems , the catalytic reduction of carboxylic acid derivatives , and the exploration of the complex interaction between diet, gut microbiota, frailty, and multimorbidity .
Mecanismo De Acción
Target of Action
Benzalhippuric acid, also known as benzoyl glycine, is an amide that contains a molecule of an organic acid linked to a molecule of an amine
Mode of Action
The mode of action of this compound involves the formation of a new C–N bond, which requires the removal of a water molecule. The –OH part comes from the –COOH group, while the –H comes from the –NH2 group . This reaction cannot be completed by simply mixing the acid and the amine compounds because the result of the reaction would be an acid-base neutralization reaction, which occurs much faster, and the –OH is a very poor leaving group .
Biochemical Pathways
It’s known that the compound is formed from the combination of benzoic acid and glycine . This suggests that this compound may be involved in the metabolism of these compounds and could potentially affect related biochemical pathways.
Pharmacokinetics
A study on the pharmacokinetics of benzoic acid, a compound related to this compound, showed that plasma concentration-time data for benzoic and hippuric acids were analyzed simultaneously after oral doses of sodium benzoate administered to healthy subjects . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
It’s known that this compound is found in urine and is formed from the combination of benzoic acid and glycine . This suggests that the compound may play a role in the excretion of these compounds from the body.
Action Environment
The action environment of this compound is likely to be influenced by various factors, including pH, temperature, and the presence of other compounds. For instance, the microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . This could potentially affect the interaction of this compound with its targets and its overall efficacy and stability.
Análisis Bioquímico
Biochemical Properties
Benzalhippuric acid plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It is known to interact with enzymes such as glycine N-acyltransferase, which catalyzes the conjugation of benzoic acid with glycine to form hippuric acid and its derivatives, including this compound . This interaction is crucial for the detoxification and excretion of aromatic compounds in the body. Additionally, this compound can interact with proteins involved in the transport and metabolism of aromatic acids, influencing their biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the expression of genes involved in the detoxification of aromatic compounds, thereby enhancing the cell’s ability to process and eliminate these substances . Furthermore, this compound may affect cellular metabolism by altering the activity of enzymes involved in the conjugation and excretion of aromatic acids.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects by binding to enzymes such as glycine N-acyltransferase, thereby influencing the conjugation of benzoic acid with glycine . This binding interaction can lead to the activation or inhibition of the enzyme, depending on the concentration of this compound. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in aromatic acid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in changes in cellular function, including alterations in enzyme activity and gene expression related to aromatic acid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance the detoxification and excretion of aromatic compounds without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, due to the accumulation of benzoic acid and its metabolites. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification and excretion of aromatic compounds. It is formed through the conjugation of benzoic acid with glycine, catalyzed by glycine N-acyltransferase . This metabolic pathway is essential for the removal of benzoic acid and other aromatic acids from the body. This compound can also influence metabolic flux by altering the levels of metabolites involved in aromatic acid metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is known to interact with organic anion transporters, which facilitate its movement across cell membranes . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in various tissues. These interactions are crucial for the proper localization and function of this compound within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the recognition of targeting signals by transport proteins . These interactions can affect the activity and function of this compound, as its localization within specific organelles can influence its role in biochemical reactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzalhippuric acid can be synthesized through the condensation reaction of benzaldehyde and hippuric acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the condensation process. The reaction is carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Benzalhippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to hippuric acid or other reduced forms.
Substitution: It can undergo substitution reactions where the benzal group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Hippuric acid and other reduced derivatives.
Substitution: Substituted benzalhippuric acids with different functional groups.
Comparación Con Compuestos Similares
Hippuric Acid: The parent compound of benzalhippuric acid, with a benzoyl group instead of a benzal group.
Benzoic Acid: A simple aromatic carboxylic acid that can be formed from the oxidation of this compound.
Benzaldehyde: The aldehyde counterpart used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(E)-2-benzamido-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWCUKQKFIVCEZ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242768 | |
| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57427-85-7, 1155-48-2 | |
| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57427-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC10183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol](/img/structure/B3021006.png)



![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3021013.png)




